

An In-depth Technical Guide to (2-cyanophenyl)(2-bromophenyl)methanone

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Compound of Interest

Compound Name: 2-Bromo-2'-cyanobenzophenone

CAS No.: 746651-83-2

Cat. No.: B1345405

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-cyanophenyl)(2-bromophenyl)methanone is a substituted benzophenone derivative possessing a unique combination of functional groups: a nitrile, a bromo substituent, and a central ketone linkage. While this specific molecule is not extensively documented in readily available chemical literature, its structure suggests significant potential as a versatile intermediate in medicinal chemistry and materials science. The strategic placement of the cyano and bromo groups on the two phenyl rings offers multiple avenues for further chemical elaboration, making it a valuable scaffold for the synthesis of more complex molecules. This guide, therefore, serves as a comprehensive technical overview, proposing a robust synthetic pathway and exploring its potential applications based on established chemical principles and data from structurally related compounds.

The IUPAC name for this compound is (2-cyanophenyl)(2-bromophenyl)methanone. Its chemical structure is depicted below:

Figure 1: Chemical Structure of (2-cyanophenyl)(2-bromophenyl)methanone

Caption: 2D structure of (2-cyanophenyl)(2-bromophenyl)methanone.

Physicochemical Properties

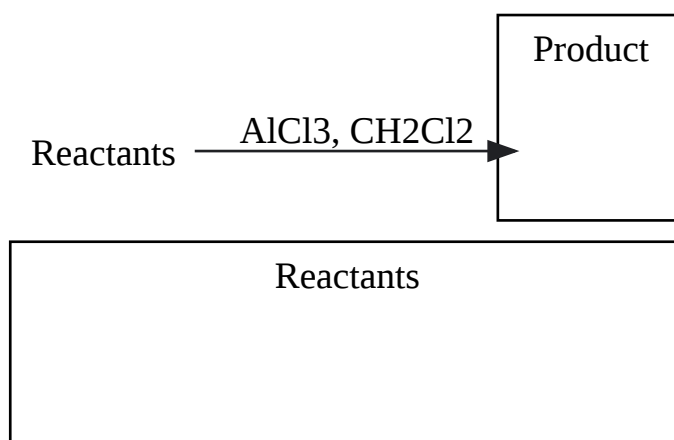
The predicted physicochemical properties of (2-cyanophenyl)(2-bromophenyl)methanone are summarized in the table below. These values are calculated based on its structure and are useful for predicting its behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₁₄ H ₈ BrNO
Molecular Weight	286.13 g/mol
Appearance	Predicted to be a white to off-white crystalline solid
Melting Point	Estimated to be in the range of 80-100 °C
Boiling Point	> 300 °C (decomposes)
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.
LogP	~3.5

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of (2-cyanophenyl)(2-bromophenyl)methanone is the Friedel-Crafts acylation of benzonitrile with 2-bromobenzoyl chloride.^{[1][2]} This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Scheme



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Caption: Proposed synthesis of (2-cyanophenyl)(2-bromophenyl)methanone.

Experimental Protocol

Materials:

- Benzonitrile
- 2-Bromobenzoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

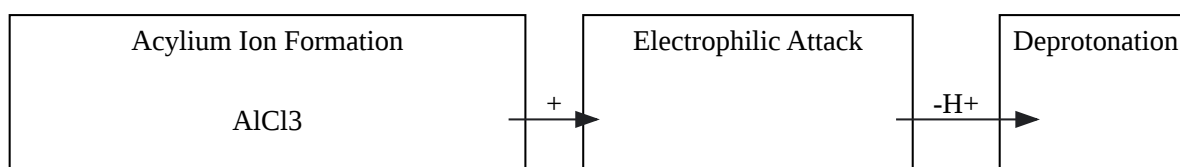
Procedure:

- **Reaction Setup:** A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).
- **Addition of Lewis Acid:** Anhydrous aluminum chloride (1.1 equivalents) is added to the flask, followed by 100 mL of anhydrous dichloromethane. The suspension is stirred and cooled to 0-5 °C in an ice bath.
- **Addition of Acyl Chloride:** 2-Bromobenzoyl chloride (1.0 equivalent) is dissolved in 20 mL of anhydrous dichloromethane and added dropwise to the stirred AlCl_3 suspension over 15-20 minutes, maintaining the temperature below 5 °C.
- **Addition of Benzonitrile:** Benzonitrile (1.0 equivalent) is dissolved in 30 mL of anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction is quenched by carefully pouring the mixture into a beaker containing 200 mL of ice and 50 mL of concentrated HCl. The mixture is stirred vigorously for 15 minutes.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
- **Washing:** The combined organic layers are washed successively with 1M HCl (100 mL), saturated NaHCO_3 solution (100 mL), and brine (100 mL).
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure (2-cyanophenyl)(2-bromophenyl)methanone.

Reaction Mechanism: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3]
The key steps are:

- **Formation of the Acylium Ion:** The Lewis acid, AlCl_3 , coordinates to the chlorine atom of the 2-bromobenzoyl chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of the acylium ion.
- **Electrophilic Attack:** The electron-rich π -system of the benzonitrile ring attacks the electrophilic acylium ion. The nitrile group is a deactivating meta-director; however, under forcing conditions, acylation can occur, primarily at the meta position. Due to steric hindrance from the ortho-bromo group on the benzoyl chloride, the attack is likely to occur at the less hindered positions of the benzonitrile ring.
- **Deprotonation and Aromatization:** A weak base (such as the AlCl_4^- complex) removes a proton from the carbocation intermediate (sigma complex), restoring the aromaticity of the ring and yielding the final product.



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Caption: Mechanism of Friedel-Crafts Acylation.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in (2-cyanophenyl)(2-bromophenyl)methanone are found in a variety of biologically active molecules and functional materials.

- Medicinal Chemistry:
 - Anticancer Agents: Substituted benzophenones are known to exhibit antimitotic activity by inhibiting tubulin polymerization.[4][5] The presence of the cyano and bromo groups allows for further diversification to explore structure-activity relationships and develop novel anticancer therapeutics.
 - CNS Agents: The benzophenone core is a key structural element in some benzodiazepines and other central nervous system (CNS) active compounds.[6][7] (2-cyanophenyl)(2-bromophenyl)methanone could serve as a precursor for the synthesis of novel psychoactive compounds.
 - Enzyme Inhibitors: The electrophilic carbonyl group and the potential for hydrogen bonding interactions make this scaffold a candidate for the design of enzyme inhibitors.
- Materials Science:
 - Polymer Synthesis: The bromo and cyano functionalities can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) and polymerization reactions to create novel conjugated polymers with interesting photophysical and electronic properties.
 - Liquid Crystals: The rigid, aromatic structure of the molecule suggests potential applications in the development of new liquid crystalline materials.

Conclusion

(2-cyanophenyl)(2-bromophenyl)methanone, while not a commonly cataloged compound, represents a promising and versatile building block for chemical synthesis. This guide has outlined a reliable synthetic route via Friedel-Crafts acylation and provided a detailed experimental protocol. The unique combination of reactive functional groups on a rigid benzophenone scaffold makes it a highly attractive starting material for the development of novel pharmaceuticals and advanced materials. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully realize its potential.

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